molecular formula C8H5BrClN3O B2943340 3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 1373028-44-4

3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine

Cat. No. B2943340
CAS RN: 1373028-44-4
M. Wt: 274.5
InChI Key: VGTSKMWMIPYDHN-UHFFFAOYSA-N
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Description

The compound “3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains bromo and chloromethyl substituents.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and 1,2,4-oxadiazole rings suggests that the compound could have aromatic properties, contributing to its stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the bromo and chloromethyl groups are often involved in substitution reactions . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and 1,2,4-oxadiazole rings could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Physical Chemical Characterization

Research has delved into the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, highlighting the role of ancillary ligands in color tuning for potential applications in light-emitting devices. This study illustrates the importance of the structural components in determining the photophysical properties of complexes, which could be relevant for the design of materials with specific optical characteristics (Stagni et al., 2008).

Antimicrobial Activities

Compounds derived from the synthesis involving isonicotinic acid hydrazide and their conversion have been screened for antimicrobial activities. This indicates a potential application of these compounds in developing new antimicrobials, showcasing the versatility of oxadiazole derivatives in pharmaceutical research (Bayrak et al., 2009).

Photophysical Properties

The synthesis and characterization of novel 2,5-diaryl-1,3,4-oxadiazole derivatives have been explored, with findings on their optical properties suggesting potential applications in dyes and pigments. These derivatives display blue fluorescence, indicating their utility in material science for developing fluorescent materials with specific emission characteristics (Yang et al., 2011).

Photoreactions and Proton Transfer

Investigations into the photoreactions and proton transfer in certain pyridine derivatives reveal complex photophysical behaviors that could be exploited in designing photoactive materials for various applications, ranging from organic electronics to photodynamic therapy (Vetokhina et al., 2012).

Electrospinning and Photophysical Enhancement

Studies on improving photophysical properties through electrospinning techniques that embed Re(I) complexes into polymer matrices demonstrate a method for enhancing emissive performances. This research has implications for the development of advanced materials for optoelectronic applications, highlighting a practical approach to mitigating structural relaxation in excited states (Nie et al., 2015).

properties

IUPAC Name

3-(3-bromopyridin-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O/c9-6-4-11-2-1-5(6)8-12-7(3-10)14-13-8/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTSKMWMIPYDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=NOC(=N2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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